1-(2-Ethylphenyl)piperidin-4-one
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Overview
Description
1-(2-Ethylphenyl)piperidin-4-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
The synthesis of 1-(2-Ethylphenyl)piperidin-4-one can be achieved through several synthetic routes. One common method involves the reaction of 2-ethylbenzaldehyde with piperidin-4-one under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product . Industrial production methods often utilize optimized reaction conditions to maximize yield and purity, including the use of green solvents like deep eutectic solvents (DES) to minimize environmental impact .
Chemical Reactions Analysis
1-(2-Ethylphenyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Scientific Research Applications
1-(2-Ethylphenyl)piperidin-4-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 1-(2-Ethylphenyl)piperidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, piperidine derivatives are known to inhibit certain enzymes, affecting cellular processes and pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Ethylphenyl)piperidin-4-one can be compared with other piperidine derivatives, such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits antiproliferative effects on cancer cells.
Matrine: Known for its antimicrobial and anticancer activities. The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H17NO |
---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
1-(2-ethylphenyl)piperidin-4-one |
InChI |
InChI=1S/C13H17NO/c1-2-11-5-3-4-6-13(11)14-9-7-12(15)8-10-14/h3-6H,2,7-10H2,1H3 |
InChI Key |
XIFRSWWRTRPDNP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N2CCC(=O)CC2 |
Origin of Product |
United States |
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